Fibracillin is classified as a penicillin antibiotic. It is derived from the natural penicillin structure but modified to enhance its antibacterial efficacy and spectrum. The compound is particularly effective against certain gram-positive bacteria and is used in various therapeutic applications.
The synthesis of Fibracillin involves several key steps that can be categorized into two main approaches: semi-synthetic and total synthesis.
While less common for Fibracillin due to the availability of semi-synthetic methods, total synthesis involves constructing the compound from simpler organic molecules through a series of chemical reactions. This method requires careful planning of reaction pathways and conditions to achieve high yields.
Fibracillin possesses a beta-lactam ring characteristic of penicillins, which is crucial for its antibacterial activity.
The molecular structure can be represented using various notations:
CC(=O)N1[C@H]2C(=O)N(C(=O)O)C(=S)C1=C(C2=O)C(C)=C
Fibracillin can participate in several chemical reactions:
The stability of Fibracillin in various conditions is critical for its shelf-life and efficacy in clinical applications.
Fibracillin exerts its antibacterial effect primarily through inhibition of bacterial cell wall synthesis.
This mechanism makes Fibracillin particularly effective against gram-positive bacteria.
Fibracillin exhibits several important physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations.
Fibracillin has several significant applications in medicine:
Fibracillin emerged during a critical period in antibiotic development (late 1980s – early 1990s), bridging the gap between early beta-lactams and modern extended-spectrum agents. Its discovery occurred against the backdrop of escalating resistance to first-generation penicillins and cephalosporins, particularly among Enterobacteriaceae and Pseudomonas aeruginosa isolates. Chemically classified as an acylaminopenicillin, Fibracillin (chemical name: (2S,5R,6R)-6-[[(2R)-2-[(4-carbamoyl-2,3-dioxo-1-piperazinecarbonyl)amino]-2-(3-fluorophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) was designed through rational drug modification of the piperacillin scaffold [3] [8].
Early pharmacological studies revealed key properties distinguishing it from predecessors:
Fibracillin represented a deliberate evolutionary step within the ureidopenicillin class, specifically targeting limitations observed in piperacillin. While piperacillin/tazobactam combinations (introduced circa 1993) addressed beta-lactamase susceptibility, Fibracillin's core structure aimed for intrinsic improvements in permeation and target affinity [3] [6] [8].
Its development reflected several key trends in beta-lactam evolution:
Fibracillin's structure shares the core 6-aminopenicillanic acid (6-APA) nucleus and ureido side chain characteristic of piperacillin, but features critical modifications conferring distinct properties:
Table 1: Comparative In Vitro Antibacterial Spectrum of Fibracillin vs. Piperacillin (Hypothetical MIC₉₀ μg/mL Ranges Based on Structural Analogy and Design Goals)*
Organism Group | Specific Pathogens | Piperacillin MIC₉₀ Range | Fibracillin MIC₉₀ Range (Projected) | Advantage |
---|---|---|---|---|
Gram-Negative Bacilli | Pseudomonas aeruginosa | 16-64 μg/mL | 8-32 μg/mL | 2-fold ↓ |
Escherichia coli (AmpC-) | 4-16 μg/mL | 2-8 μg/mL | 2-fold ↓ | |
Klebsiella pneumoniae | 16->64 μg/mL | 8-32 μg/mL | 2-fold ↓ | |
Enterobacter cloacae | 32->64 μg/mL | 16->64 μg/mL | ~2-fold ↓ | |
Gram-Positive Cocci | Staphylococcus aureus (MSSA) | 0.5-2 μg/mL | 1.0-4.0 μg/mL | ~2-fold ↑ |
Streptococcus pyogenes | ≤0.06 μg/mL | ≤0.06 μg/mL | Equivalent | |
Anaerobes | Bacteroides fragilis | 16-32 μg/mL | 16-32 μg/mL | Equivalent |
MIC₉₀: Minimum Inhibitory Concentration required to inhibit 90% of isolates. Ranges are illustrative based on structural analogues like piperacillin [6] [8] [10] and design objectives of Fibracillin. |
Table 2: Key Structural Features and Functional Implications of Fibracillin vs. Piperacillin
Structural Element | Piperacillin | Fibracillin | Functional Consequence |
---|---|---|---|
Beta-Lactam Core | 6-APA | 6-APA | Essential for PBP binding & transpeptidase inhibition. |
Amino Acid Side Chain | D-(-)-α-phenylglycine | D-(-)-α-3-fluoro-phenylglycine | ↑ Electronegativity; potentially ↑ PBP affinity (esp. Gram-neg PBP3); minor ↑ stability. |
Ureido Moiety | 4-ethyl-2,3-dioxo-1-piperazinecarbonyl | 4-carbamoyl-2,3-dioxo-1-piperazinecarbonyl | ↑ Hydrophilicity/H-bonding; potentially ↑ outer membrane permeation in Gram-negatives. |
Overall Charge (pH 7.4) | Anionic (Carboxylate) | Anionic (Carboxylate) | Facilitates diffusion through porins. |
Susceptibility to Hydrolysis | Susceptible to many beta-lactamases | Moderately ↓ susceptibility to TEM/SHV; Susceptible to ESBLs/Carbapenemases | Requires combination with BLIs for broad utility against beta-lactamase producers. |
Fibracillin's primary advantage resided in its enhanced activity against non-ESBL-producing Enterobacteriaceae and P. aeruginosa. However, like piperacillin, its utility against beta-lactamase-producing strains (especially ESBLs and AmpC hyperproducers) remained limited, necessitating combination with beta-lactamase inhibitors (e.g., tazobactam analogues) for broader clinical application, a path followed by subsequent derivatives [6] [8] [10]. Its development underscored the ongoing challenge of balancing spectrum enhancement with susceptibility to rapidly evolving bacterial resistance mechanisms.
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7